molecular formula C9H14O2 B13251980 1-(Oxan-4-yl)cyclopropane-1-carbaldehyde

1-(Oxan-4-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13251980
M. Wt: 154.21 g/mol
InChI Key: QRBZGVTUUDCCTH-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an oxane (tetrahydropyran) ring and an aldehyde functional group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of oxane with a cyclopropane precursor under controlled conditions to form the desired compound .

Industrial Production Methods: While specific industrial production methods for 1-(Oxan-4-yl)cyclopropane-1-carbaldehyde are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-4-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 1-(Oxan-4-yl)cyclopropane-1-carboxylic acid.

    Reduction: Formation of 1-(Oxan-4-yl)cyclopropane-1-methanol.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

1-(Oxan-4-yl)cyclopropane-1-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

1-(Oxan-4-yl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:

    1-(Oxan-2-yl)cyclopropane-1-carbaldehyde: Similar structure but with the oxane ring attached at a different position.

    Cyclopropane-1-carbaldehyde: Lacks the oxane ring, making it less complex.

    1-(Tetrahydro-2H-pyran-2-yl)cyclopropane-1-carbaldehyde: Another structural isomer with different attachment points.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-(oxan-4-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H14O2/c10-7-9(3-4-9)8-1-5-11-6-2-8/h7-8H,1-6H2

InChI Key

QRBZGVTUUDCCTH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2(CC2)C=O

Origin of Product

United States

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